6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using suitable alkyl halides.
Incorporation of the Sulfanyl Group: The sulfanyl group can be added through thiolation reactions using thiolating agents such as thiourea or thiols.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the quinazolinone core or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydroxypropyl group can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols or acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: It can be employed in biological assays to study its effects on various cellular processes and molecular targets.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms of action.
Industrial Applications: It may find use in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and sulfanyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:
6-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-3-(2-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Similar structure but with a methoxypropyl group instead of hydroxypropyl.
6-Bromo-3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-6(15)5-14-10(16)8-4-7(12)2-3-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRUSRDMBOQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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